Hydroxy Itraconazole D8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

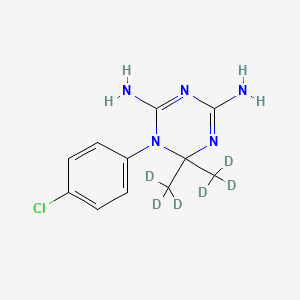

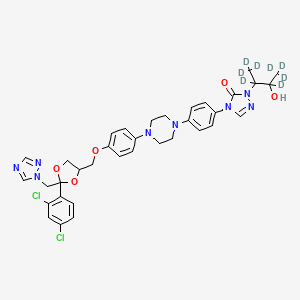

Hydroxy Itraconazole D8(R-63373 D8) is the deuterium labeled Hydroxy Itraconazole, which is an active metabolite of itraconazole.

Scientific Research Applications

Pharmacokinetics and Solubility

Itraconazole, including its main metabolite hydroxy-itraconazole, is recognized for its broad antifungal activity and good tolerance. Notably, the development of new oral and intravenous formulations of itraconazole, which incorporate hydroxy-itraconazole, has enhanced the drug's solubility and bioavailability. These formulations utilize lipophilic itraconazole combined with cyclodextrin, resulting in improved absorption without compromising tolerability. Such advancements make itraconazole suitable for treating systemic fungal infections across diverse patient populations, including children and intensive care patients (Willems et al., 2001); (de Beule & van Gestel, 2001).

Antifungal Efficacy

Hydroxy-itraconazole has substantial antifungal activity, contributing significantly to the efficacy of itraconazole. Studies have shown that hydroxy-itraconazole, along with unchanged itraconazole, accumulates effectively in nails, demonstrating a strong affinity for keratin. This is particularly relevant in the treatment of onychomycosis, where prolonged high drug concentrations are beneficial (Kawada et al., 2004).

Interaction with Other Drugs

Hydroxy-itraconazole's pharmacological profile includes interactions with other medications. For example, itraconazole and hydroxy-itraconazole can influence the pharmacokinetics of drugs like atorvastatin, a medication metabolized by CYP3A4, highlighting the importance of understanding drug interactions in clinical settings (Kantola et al., 1998).

Nanocarrier Delivery Systems

Research into drug delivery systems for itraconazole, including its metabolites like hydroxy-itraconazole, has made significant strides. Studies utilizing molecular dynamics simulations and potential of mean force calculations have explored the influence of itraconazole on pore formation in lipid membranes. These insights are crucial for understanding the drug release mechanism from nanocarriers, potentially improving the delivery and efficacy of itraconazole in various therapeutic contexts (Kasparyan et al., 2020).

Pharmacokinetics in Special Populations

Studies have also focused on the population pharmacokinetics of itraconazole and hydroxy-itraconazole, especially in specific groups like pediatric cystic fibrosis and bone marrow transplant patients. This research aims to optimize dosing regimens by understanding how patient characteristics influence pharmacokinetics, ensuring effective treatment across varied patient demographics (Hennig et al., 2006).

properties

Product Name |

Hydroxy Itraconazole D8 |

|---|---|

Molecular Formula |

C35H30D8Cl2N8O5 |

Molecular Weight |

729.68 |

IUPAC Name |

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/i1D3,2D3,24D,25D |

SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.